molecular formula C17H17N3O B3001674 N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine CAS No. 320424-85-9

N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine

Cat. No. B3001674
CAS RN: 320424-85-9
M. Wt: 279.343
InChI Key: GKEUVTBXLXQNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine, is a derivative of the pyrazole class. Pyrazoles are a group of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their various biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment due to their apoptosis-inducing properties .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of amines with other organic compounds. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines was achieved by reacting 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with different amines, which could be related to the synthesis pathway of the compound . Additionally, the synthesis of ethyl (2E)-3-N,N-dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate from ethyl (4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)acetate demonstrates the versatility of pyrazole chemistry and the potential for creating a wide range of substituted derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of 3,4-dimethyl-1H-yl-pyrazole was analyzed using infrared, nuclear magnetic resonance, and gas chromatography-mass spectrometry . These techniques could similarly be applied to determine the structure of N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine. Additionally, the X-ray structure characterization of antipyrine derivatives provides insights into the crystal packing and intermolecular interactions, which are crucial for understanding the solid-state properties of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to a wide array of products. The reaction of amines with pyrazole compounds can result in the formation of pyrazolo[3,4-d]pyrimidines or N,N-dimethylformamidine derivatives, depending on the reaction conditions . Furthermore, the transformations of pyrazole derivatives, such as the reaction of ethyl (2E)-3-N,N-dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate with different amines and heterocyclic compounds, highlight the reactivity and potential for generating diverse chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents, such as the N,N-dimethylamino group, can significantly affect properties like the energy band gap, as demonstrated in the study of substituted phenyl-5-phenyl-1H-pyrazoles . The tautomeric behavior and spectral characteristics of these compounds are also affected by the functional groups attached to the pyrazole ring. Theoretical calculations, such as density functional theory (DFT), can be used to predict these properties and are supported by experimental data .

Scientific Research Applications

Synthesis and Characterization

  • N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine has been explored in the synthesis of new Schiff base ligands, characterized using various spectroscopic techniques and crystallographic analysis. These compounds exhibit interesting tautomeric equilibria and crystal structures (Hayvalı, Unver, & Svoboda, 2010).

Functional Modification of Polymers

  • This compound is involved in modifying radiation-induced polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with amines, leading to polymers with enhanced thermal stability and potential for medical applications due to their significant antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Generation of Asymmetric Ligands and Complexes

  • It is used in generating asymmetric imine ligands and mixed-metal polynuclear complexes, contributing to the field of coordination chemistry (Olguín & Brooker, 2011).

Heterocyclic Synthesis

  • The compound plays a role in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, with applications in developing new pharmaceuticals and materials (Fadda, Etman, El-Seidy, & Elattar, 2012).

Corrosion Inhibition

Novel Catalytic Reactions

  • This compound is involved in novel catalytic reactions, such as the synthesis of highly functionalized pyrazolo[3,4-b]pyridines, indicating its role in innovative synthetic methodologies (Gunasekaran, Prasanna, & Perumal, 2014).

Antifungal Activity

Optical Properties in Thin Films

Drug Development

Theoretical Studies

  • Theoretical studies on its derivatives provide insights into their chemical reactivity and potential as corrosion inhibitors (Wang et al., 2006).

properties

IUPAC Name

N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-20(2)17-16(12-18-19-17)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEUVTBXLXQNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=NN1)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.